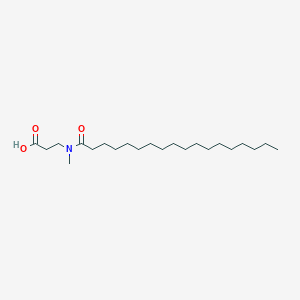

Stearoyl methyl beta-alanine

Description

Properties

IUPAC Name |

3-[methyl(octadecanoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)23(2)20-19-22(25)26/h3-20H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHCJCQMNYOULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157439 | |

| Record name | Stearoyl methyl beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13222-32-7 | |

| Record name | N-Methyl-N-(1-oxooctadecyl)-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13222-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearoyl methyl beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013222327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearoyl methyl beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-(1-oxooctadecyl)-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEAROYL METHYL .BETA.-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22Y197J3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Synthesis of Stearoyl Methyl Beta-Alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis pathway for Stearoyl Methyl Beta-Alanine, also known as 3-[methyl(octadecanoyl)amino]propanoic acid. The document details the necessary precursors, reaction conditions, and experimental protocols. Quantitative data from analogous reactions are summarized for comparative purposes, and the synthesis pathway is visualized through a clear diagram.

Introduction

This compound is a lipoamino acid, a class of molecules that combine the features of lipids and amino acids. This unique structure imparts surfactant-like properties, making it of interest in various fields, including cosmetics, drug delivery, and materials science. The synthesis of this compound typically involves the formation of an amide bond between the secondary amine of N-methyl-beta-alanine and the carboxyl group of stearic acid. This guide will focus on the most direct and common synthetic route: the acylation of N-methyl-beta-alanine with an activated form of stearic acid, such as stearoyl chloride.

Primary Synthesis Pathway: Acylation of N-Methyl-Beta-Alanine

The most direct and widely applicable method for the synthesis of this compound is the N-acylation of N-methyl-beta-alanine with stearoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is highly efficient for forming amide bonds.[1][2] The overall reaction is depicted below:

Caption: Acylation of N-Methyl-Beta-Alanine with Stearoyl Chloride.

Synthesis of Precursor: N-Methyl-Beta-Alanine

A key starting material for this synthesis is N-methyl-beta-alanine. A high-yield synthesis of this precursor can be achieved through the hydrolysis of β-methylaminopropionitrile.[3]

Caption: Synthesis of N-Methyl-Beta-Alanine.

Experimental Protocol: Synthesis of N-Methyl-Beta-Alanine [3]

-

Reaction Setup: A reaction flask is charged with a 30% aqueous solution of sodium hydroxide. The solution is heated to 70°C.

-

Addition of Reactant: β-methylaminopropionitrile is added dropwise to the heated alkali solution over a period of 4 hours, maintaining the internal temperature at 70°C.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is degassed at 70°C to remove by-product ammonia.

-

Analysis: The resulting aqueous solution of N-methyl-beta-alanine can be analyzed by high-performance liquid chromatography (HPLC) to determine the yield.

| Parameter | Value | Reference |

| Reactant | β-methylaminopropionitrile | [3] |

| Reagent | 30% Aqueous Sodium Hydroxide | [3] |

| Temperature | 70°C | [3] |

| Reaction Time | 4 hours (addition) | [3] |

| Yield | 99.2% | [3] |

Synthesis of this compound

The acylation of N-methyl-beta-alanine with stearoyl chloride is typically carried out under basic conditions to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol: Synthesis of this compound (General Schotten-Baumann Conditions)

This protocol is based on general procedures for the N-acylation of amino acids.[4][5]

-

Dissolution of Amino Acid: N-methyl-beta-alanine is dissolved in a mixture of acetone and water. The pH of the solution is adjusted to 12 with a sodium hydroxide solution.

-

Acylation: The solution is cooled to 0°C in an ice bath. Stearoyl chloride is added dropwise with vigorous stirring over a period of 25-30 minutes, while maintaining the temperature at 0°C. The pH is kept at 12 by the concurrent addition of a sodium hydroxide solution.

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional 2-3 hours at room temperature.

-

Isolation and Purification: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the N-stearoyl amino acid. The precipitate is filtered, washed with water, and then recrystallized from a suitable solvent system, such as an ethanol/petroleum benzine mixture, to yield the purified this compound.

| Parameter | Condition | Reference (Analogous Reactions) |

| Reactants | N-methyl-beta-alanine, Stearoyl chloride | [4][5] |

| Base | Sodium Hydroxide | [5] |

| Solvent | Acetone/Water | [5] |

| Temperature | 0°C (addition), Room Temperature | [5] |

| pH | 12 | [5] |

| Yield (Analogous N-Stearoyl Amino Acids) | High to Quantitative | [5][6] |

Alternative Synthesis Pathway: One-Pot Synthesis from Stearic Acid

Caption: One-Pot Synthesis of N-Methyl-Beta-Alanine Derivatives.

Experimental Workflow

-

Acylation: Stearic acid is reacted with oxalyl chloride in a suitable solvent like dichloromethane at 0°C for approximately 4 hours to form stearoyl chloride in situ.[7]

-

First Substitution: Methylamine is then added to the reaction mixture to carry out a substitution reaction, forming an intermediate N-methylstearamide.[7]

-

Second Substitution: A strong base, such as sodium hydride, is added, followed by the addition of chloropropionic acid or bromopropionic acid to introduce the beta-alanine moiety, yielding the final product.[7]

Data Summary

The following table summarizes the quantitative data gathered from the literature for the synthesis of the precursor and analogous N-stearoyl amino acids.

| Synthesis Step | Reactant(s) | Key Reagents/Conditions | Yield | Purity | Reference |

| Precursor Synthesis | β-methylaminopropionitrile | 30% NaOH(aq), 70°C | 99.2% | Not specified | [3] |

| Acylation (Analogous) | Amino Acid, Stearoyl Chloride | NaOH, Acetone/Water, 0°C | High | Recrystallized | [5] |

| One-Pot Synthesis (Analogous) | C13H27COOH, Oxalyl Chloride, Methylamine, Chloropropionic Acid | Dichloromethane, NaH | Not specified | Characterized by NMR | [7] |

Conclusion

The synthesis of this compound is most directly achieved through the Schotten-Baumann acylation of N-methyl-beta-alanine with stearoyl chloride. This method is generally high-yielding and utilizes readily available starting materials, assuming access to N-methyl-beta-alanine. For situations where the precursor is not available, a one-pot synthesis from stearic acid offers a viable alternative. The experimental protocols and data provided in this guide offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to successfully synthesize and further investigate this interesting lipoamino acid.

References

- 1. Schotten-Baumann Reaction [organic-chemistry.org]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. JPH05112513A - Method for producing N-methyl-β-alanine - Google Patents [patents.google.com]

- 4. CN104610086A - Stearoyl amino acid compound, and preparation method and applications thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN113548977A - Process for producing N-methyl-beta-alanine derivative - Google Patents [patents.google.com]

Physicochemical properties of Stearoyl methyl beta-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl methyl beta-alanine, also known as 3-[methyl(octadecanoyl)amino]propanoic acid, is a modified amino acid derivative belonging to the class of N-acyl amino acids. This class of molecules is gaining significant interest in biochemical and pharmacological research due to their diverse biological activities, which include roles in cellular signaling and metabolic regulation. This technical guide provides a comprehensive overview of the currently available information on the physicochemical properties, a putative synthesis protocol, and potential biological significance of this compound.

Physicochemical Properties

Quantitative data on the experimentally determined physicochemical properties of this compound are limited in publicly accessible literature. The following table summarizes the predicted properties available from computational models.[1] It is crucial to note that these values are in silico predictions and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C22H43NO3 | PubChem |

| Molecular Weight | 369.58 g/mol | PubChem |

| Predicted XlogP | 7.6 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 20 | PubChem |

| Predicted pKa (acidic) | 4.85 ± 0.10 | ChemAxon |

| Predicted pKa (basic) | -0.15 ± 0.70 | ChemAxon |

Experimental Protocols

Synthesis of this compound (Putative Protocol)

This protocol involves a two-step process: 1) Acylation of stearic acid, and 2) N-alkylation of an intermediate with a beta-alanine derivative.

Step 1: Synthesis of Stearoyl Chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve stearic acid in a suitable anhydrous solvent such as dichloromethane or N,N-dimethylformamide.

-

Slowly add oxalyl chloride to the solution at 0°C.

-

Allow the reaction to proceed for 4 hours at 0°C to form the acyl chloride intermediate.

-

The resulting first reaction liquid containing stearoyl chloride is used directly in the next step.

Step 2: Synthesis of this compound

-

To the first reaction liquid containing stearoyl chloride, add a solution of methylamine to carry out a first substitution reaction, yielding N-methylstearamide.

-

In a separate reaction vessel, prepare a solution of sodium hydride in an appropriate solvent.

-

Add the second intermediate reaction liquid (containing N-methylstearamide) to the sodium hydride solution and stir for 20-40 minutes.

-

To this mixture, add 3-chloropropionic acid or 3-bromopropionic acid.

-

The second substitution reaction is carried out at a temperature between 0°C and 25°C for 4-12 hours.

-

Upon completion, the reaction mixture is worked up using standard procedures, which may include quenching, extraction, and purification by chromatography to yield the final product, this compound.

Note: This is a generalized protocol and requires optimization of reaction conditions, stoichiometry, and purification methods for successful synthesis.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking. However, the broader class of N-acyl amino acids, to which it belongs, has been implicated in various biological processes.[3][4] Several N-acyl amino acids are recognized as endogenous signaling molecules that can modulate enzymatic activity and receptor function.[3] For instance, some stearoyl derivatives of other amino acids have demonstrated neuroprotective activities.[3]

Given the structural similarity to other bioactive lipids, it is plausible that this compound could interact with cellular signaling pathways. A hypothetical signaling pathway, based on the known activities of related N-acyl amino acids, is presented below. This diagram illustrates a potential mechanism where an N-acyl amino acid (NAAA) interacts with a G-protein coupled receptor (GPCR), leading to downstream cellular responses.

Caption: Hypothetical GPCR signaling pathway for an N-acyl amino acid.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, based on the putative protocol and standard analytical techniques.

Caption: Workflow for synthesis and characterization of this compound.

Conclusion

This compound is a largely uncharacterized N-acyl amino acid. While computational data provides some insight into its physicochemical properties, experimental validation is essential. The provided putative synthesis protocol, adapted from existing literature on similar compounds, offers a starting point for its chemical preparation. Future research should focus on the experimental determination of its physicochemical characteristics, the optimization of its synthesis, and the exploration of its biological activities to elucidate its potential role in cellular processes and as a therapeutic agent. The study of this and other N-acyl amino acids holds promise for the discovery of novel signaling molecules and drug candidates.

References

- 1. PubChemLite - this compound (C22H43NO3) [pubchemlite.lcsb.uni.lu]

- 2. CN113548977A - Process for producing N-methyl-beta-alanine derivative - Google Patents [patents.google.com]

- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Genesis and Progression of N-Acyl Beta-Alanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl beta-alanine derivatives represent a versatile class of lipid molecules that have garnered significant interest across various scientific disciplines, from materials science to pharmacology. Characterized by a fatty acid chain linked to the amino group of beta-alanine, these compounds exhibit a wide range of biological activities and physicochemical properties. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of N-acyl beta-alanine derivatives, with a focus on their applications in research and drug development.

Discovery and Historical Perspective

The exploration of N-acyl amino acids, the broader family to which N-acyl beta-alanine derivatives belong, began in the mid-20th century. Early research was primarily driven by the need for novel surfactants for use in cosmetics and washing agents.

A significant milestone in the specific history of N-acyl beta-alanine derivatives was the work on N-acyl-N-alkyl-β-alanines in the 1960s. Researchers at this time synthesized and characterized these compounds, identifying them as a new class of surfactants with excellent foaming, wetting, and hard water resistance properties.[1] This discovery opened the door for their use in various consumer products.

While early applications were predominantly in the field of surfactants and cosmetics, subsequent research unveiled the diverse biological roles of N-acyl amino acids, including N-acyl beta-alanines. A notable example is N-acetyl-beta-alanine , a naturally occurring derivative.[2] Although its administration to humans for performance enhancement is a more recent area of investigation, its metabolic pathway, involving deacetylation by N-acetyl-beta-alanine deacetylase to yield beta-alanine and acetate, has been established.[2]

The timeline below highlights key periods in the discovery and development of N-acyl beta-alanine derivatives:

-

1940s-1950s: Initial synthesis and investigation of various N-acyl amino acids for industrial applications.

-

1960s: Specific synthesis and characterization of N-acyl-N-alkyl-β-alanines as novel surfactants.[1] A US patent granted in 1960 described the preparation of these compounds.[1]

-

1980s: A US patent highlighted the use of beta-alanine in reaction with N-acetyldopamine for hair pigmentation, showcasing a different application for beta-alanine derivatives.[3]

-

1990s-Present: Growing interest in the biological activities of N-acyl beta-alanine derivatives, including their roles as signaling molecules and potential therapeutic agents. Research has focused on their antiproliferative properties and interactions with key enzymes and receptors like Fatty Acid Amide Hydrolase (FAAH) and Cannabinoid Receptor 2 (CB2).

Synthesis of N-Acyl Beta-Alanine Derivatives

The synthesis of N-acyl beta-alanine derivatives can be achieved through several chemical routes. The most common method involves the acylation of beta-alanine or its derivatives with a fatty acid chloride or anhydride.

A general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of N-acyl beta-alanine derivatives.

Experimental Protocol: Synthesis of N-Lauroyl-L-Alanine

This protocol is adapted from a patented method for the preparation of N-lauroyl-L-alanine.[4]

Materials:

-

L-alanine

-

Potassium hydroxide (KOH)

-

Distilled water

-

Acetone

-

Lauroyl chloride

-

50% Sodium hydroxide (NaOH) solution

Procedure:

-

Preparation of L-alanine salt solution: In a 1L three-necked flask, dissolve 89g (1 mol) of L-alanine and 56g (1 mol) of potassium hydroxide in a mixed solution of 150 mL of distilled water and 150 mL of acetone. Stir the mixture at room temperature to obtain a homogenous L-alanine salt solution.[4]

-

Acylation reaction: Slowly add 218.7g (1 mol) of lauroyl chloride dropwise to the L-alanine salt solution at 25°C.[4]

-

pH adjustment: Concurrently, add a 50% sodium hydroxide solution dropwise to maintain the pH of the reaction system at 9.[4]

-

Reaction completion and product formation: After the addition is complete, continue stirring the mixture at 25°C for 2 hours. A paste of N-lauroyl-L-alanine salt will be obtained.[4]

-

Purification: The crude product can be further purified by recrystallization.

Biological Activities and Therapeutic Potential

N-acyl beta-alanine derivatives have emerged as a class of bioactive lipids with diverse pharmacological effects. Their therapeutic potential is being explored in several areas, including oncology and inflammatory diseases.

Antiproliferative Activity

Certain N-acyl beta-alanine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The cytotoxic effects are often dependent on the nature of the acyl chain and other structural modifications.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HCT116 | 22.4 | [1] |

| Compound 2 | HCT116 | 0.34 | [1] |

| Compound 1 | HTB-26 (Breast) | 10 - 50 | [1] |

| Compound 2 | HTB-26 (Breast) | 10 - 50 | [1] |

| Compound 1 | PC-3 (Pancreatic) | 10 - 50 | [1] |

| Compound 2 | PC-3 (Pancreatic) | 10 - 50 | [1] |

| Compound 1 | HepG2 (Hepatocellular) | 10 - 50 | [1] |

| Compound 2 | HepG2 (Hepatocellular) | 10 - 50 | [1] |

| Compound 3d | MCF-7 (Breast) | 43.4 | [5] |

| Compound 4d | MCF-7 (Breast) | 39.0 | [5] |

| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [5] |

| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [5] |

Modulation of the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial signaling network involved in regulating a wide array of physiological processes. N-acyl beta-alanine derivatives can interact with key components of the ECS, notably Fatty Acid Amide Hydrolase (FAAH) and the Cannabinoid Receptor 2 (CB2).

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related N-acylethanolamines. Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Several N-acyl amides have been investigated as FAAH inhibitors.

Experimental Protocol: FAAH Inhibition Assay (Fluorometric)

This protocol provides a general method for screening FAAH inhibitors using a fluorometric assay kit.

Principle:

FAAH hydrolyzes a non-fluorescent substrate to release a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity. Inhibitors will reduce the rate of this reaction.

Materials:

-

FAAH enzyme

-

FAAH assay buffer

-

FAAH substrate (non-fluorescent)

-

Test compounds (potential FAAH inhibitors)

-

Known FAAH inhibitor (positive control)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Prepare working solutions of the FAAH enzyme, substrate, and test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Blank: Assay buffer only.

-

Control (No Inhibitor): FAAH enzyme and assay buffer.

-

Positive Control: FAAH enzyme and a known FAAH inhibitor.

-

Test Wells: FAAH enzyme and various concentrations of the test compounds.

-

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitors to interact with the enzyme.

-

Initiate Reaction: Add the FAAH substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition by the test compound can be determined by comparing the reaction rate in the test wells to the control wells. The IC50 value can then be calculated.

The CB2 receptor is primarily expressed in immune cells and is a promising therapeutic target for inflammatory and neurodegenerative diseases due to its non-psychotropic nature. Activation of CB2 receptors can modulate inflammatory responses.

The signaling cascade following CB2 receptor activation by an N-acyl beta-alanine derivative can be visualized as follows:

Caption: Simplified CB2 receptor signaling pathway activated by an N-acyl beta-alanine derivative.

Activation of the CB2 receptor by an N-acyl beta-alanine derivative typically leads to the inhibition of adenylyl cyclase through the Gi/o protein, resulting in decreased cyclic AMP (cAMP) levels.[6] This can subsequently modulate the activity of protein kinase A (PKA). Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to changes in gene expression and a reduction in the inflammatory response.[6]

Physicochemical Properties and Applications as Surfactants

As established in their early history, N-acyl beta-alanine derivatives, particularly the N-acyl-N-alkyl-β-alanines, are effective surfactants. Their amphiphilic nature, with a hydrophilic beta-alanine head group and a hydrophobic acyl chain, allows them to reduce surface tension and form micelles in solution.

| Surfactant Type | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Reference |

| C8EO-5 | 0.51 | 26.96 | [7] |

| C12EO-5 | 0.107 | 29.69 | [7] |

| C16EO-5 | 0.037 | 32.84 | [7] |

| Sodium Dodecyl Sulfate (SDS) | 1.63 | 39.0 | [7] |

(Note: The data in this table is for structurally related surfactants to provide a comparative context for the physicochemical properties of N-acyl beta-alanine derivatives, as a comprehensive table for the latter was not available in the search results.)

The properties of these surfactants make them suitable for a variety of applications, including:

-

Cosmetics: As emulsifiers, foaming agents, and cleansing agents in skin and hair care products.

-

Personal Care: In soaps, shampoos, and other cleansing formulations.

-

Industrial Applications: As wetting agents and dispersants.

Conclusion and Future Directions

N-acyl beta-alanine derivatives have evolved from their initial discovery as industrial surfactants to a class of compounds with significant biological and therapeutic potential. Their history underscores a common trajectory in chemical research, where compounds initially developed for one purpose are later found to have unexpected and valuable applications in other fields.

Future research in this area is likely to focus on:

-

Structure-Activity Relationship (SAR) Studies: To design and synthesize novel derivatives with enhanced potency and selectivity for specific biological targets.

-

Elucidation of Mechanisms of Action: To gain a deeper understanding of the molecular pathways through which these compounds exert their effects.

-

Preclinical and Clinical Development: To translate the promising in vitro and in vivo findings into novel therapeutic interventions for a range of diseases, including cancer and inflammatory disorders.

The continued exploration of N-acyl beta-alanine derivatives holds great promise for the development of new scientific tools and therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US4390341A - Composition and process for producing pigmentation in hair or skin - Google Patents [patents.google.com]

- 4. CN108752228B - Preparation method and application of N-lauroyl-L-alanine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Modified Amino-Acid Surfactants for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive literature review of modified amino acid surfactants, focusing on their synthesis, physicochemical properties, and applications in drug delivery. It is designed to be a valuable resource for researchers and professionals in the pharmaceutical and biotechnology sectors, offering detailed experimental protocols, comparative data, and visual representations of key concepts.

Introduction to Modified Amino Acid Surfactants

Modified amino acid surfactants are a class of amphiphilic molecules that have garnered significant interest in recent years due to their biocompatibility, biodegradability, and tunable physicochemical properties.[1] These surfactants consist of a hydrophilic amino acid headgroup and a hydrophobic tail, typically a long-chain alkyl group. The versatility of amino acids as headgroups allows for the synthesis of a wide array of surfactants with varying charge (anionic, cationic, zwitterionic, or non-ionic), polarity, and functionality.[1][2][3] This inherent diversity makes them highly attractive for various applications, particularly in drug delivery, where they can act as solubilizing agents, emulsifiers, and permeation enhancers.[4][5]

The linkage between the amino acid headgroup and the hydrophobic tail is often an amide or ester bond, which can be designed for specific stability or biodegradability profiles.[2] Furthermore, the chirality of natural amino acids can be exploited to create surfactants with unique self-assembly properties and stereospecific interactions.

Synthesis of Modified Amino Acid Surfactants

The synthesis of modified amino acid surfactants can be achieved through several chemical and enzymatic routes. The choice of method depends on the desired structure, including the type of linkage and the specific amino acid and hydrophobic tail.

General Synthesis Routes

Common synthetic pathways include:

-

N-Acylation: This is a widely used method for producing anionic N-acyl amino acid surfactants. It typically involves the reaction of an amino acid with a fatty acid chloride or anhydride under alkaline conditions (Schotten-Baumann reaction).[1]

-

Esterification: Cationic or zwitterionic surfactants can be synthesized by esterifying the carboxylic acid group of an amino acid with a long-chain alcohol.

-

Reductive Amination: This method involves the reaction of an amino acid with an aldehyde or ketone to form an N-alkylated surfactant.

-

Enzymatic Synthesis: Lipases and proteases can be used to catalyze the formation of amide and ester bonds under mild conditions, offering a more environmentally friendly approach.[6]

Synthesis of Gemini Amino Acid Surfactants

Gemini surfactants, which consist of two amphiphilic moieties connected by a spacer, exhibit superior physicochemical properties compared to their single-chain counterparts, such as a lower critical micelle concentration (CMC).[4][7][8] Their synthesis involves linking two amino acid surfactant monomers, often through the headgroups or the hydrophobic tails, using a spacer molecule.[1][7]

Physicochemical Properties of Modified Amino Acid Surfactants

The functionality of amino acid surfactants in drug delivery applications is dictated by their physicochemical properties. These properties are influenced by the structure of the surfactant, including the nature of the amino acid headgroup, the length and saturation of the alkyl chain, and the presence of a spacer in gemini surfactants.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the concentration at which surfactant monomers self-assemble into micelles. A lower CMC value signifies a more efficient surfactant. For amino acid surfactants, the CMC is influenced by:

-

Alkyl Chain Length: Increasing the length of the hydrophobic tail generally leads to a decrease in the CMC.

-

Amino Acid Headgroup: The polarity and charge of the amino acid headgroup affect the electrostatic repulsions between surfactant molecules, thereby influencing the CMC.

-

Counterions: For ionic surfactants, the nature of the counterion can impact the CMC by altering the degree of headgroup ionization and hydration.[9][10][11][12][13]

Surface Tension

Amino acid surfactants are effective at reducing the surface tension of water. The surface tension at the CMC (γCMC) is a measure of the surfactant's effectiveness in lowering surface energy.

Data Presentation

The following tables summarize the quantitative data for various modified amino acid surfactants, allowing for easy comparison of their properties.

Table 1: Physicochemical Properties of Anionic N-Acyl Amino Acid Surfactants

| Surfactant | Alkyl Chain | Amino Acid | CMC (mM) | Surface Tension at CMC (mN/m) | Reference |

| Sodium Lauroyl Glycinate | C12 | Glycine | 9.8 | 30.5 | [14] |

| Sodium Myristoyl Glycinate | C14 | Glycine | 2.5 | 32.0 | [14] |

| Sodium Lauroyl Sarcosinate | C12 | Sarcosine | 14.6 | 28.9 | [14] |

| Sodium Myristoyl Sarcosinate | C14 | Sarcosine | 4.0 | 29.5 | [14] |

| Sodium Lauroyl Glutamate | C12 | Glutamic Acid | 5.2 | 27.8 | [14] |

| Sodium Myristoyl Glutamate | C14 | Glutamic Acid | 1.3 | 28.5 | [14] |

Table 2: Physicochemical Properties of Cationic Amino Acid Surfactants

| Surfactant | Alkyl Chain | Amino Acid | CMC (mM) | Surface Tension at CMC (mN/m) | Reference |

| Arginine Methyl Ester Laurate | C12 | Arginine | 1.1 | 36.0 | [15] |

| Lysine Methyl Ester Laurate | C12 | Lysine | 1.5 | 37.5 | [15] |

| Histidine Methyl Ester Laurate | C12 | Histidine | 1.3 | 36.8 | [15] |

| Arginine Ethyl Ester Myristate | C14 | Arginine | 0.28 | 35.2 | [15] |

Table 3: Physicochemical Properties of Gemini Amino Acid Surfactants

| Surfactant | Spacer | Alkyl Chain | Amino Acid | CMC (mM) | Surface Tension at CMC (mN/m) | Reference |

| Bis(Nα-lauroyl-arginine)-α,ω-diaminobutane | C4 | C12 | Arginine | 0.04 | 34.0 | [8] |

| Bis(Nα-lauroyl-arginine)-α,ω-diaminohexane | C6 | C12 | Arginine | 0.02 | 33.5 | [8] |

| Bis(Nα-myristoyl-lysine)-α,ω-diaminobutane | C4 | C14 | Lysine | 0.009 | 32.8 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of modified amino acid surfactants.

Synthesis of N-Lauroyl Glycine

-

Dissolution: Dissolve glycine in an aqueous solution of sodium hydroxide.

-

Acylation: Cool the solution in an ice bath and add lauroyl chloride dropwise while maintaining the pH between 10 and 11 with the addition of sodium hydroxide solution.

-

Reaction: Stir the mixture vigorously for 2-3 hours at room temperature.

-

Precipitation: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2 to precipitate the N-lauroyl glycine.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent such as ethanol/water.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by various methods, with surface tension and conductivity measurements being the most common.

-

Preparation of Solutions: Prepare a series of aqueous solutions of the surfactant with increasing concentrations.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the breakpoint in the curve, where the surface tension becomes relatively constant.

-

Preparation of Solutions: Prepare a series of aqueous solutions of the ionic surfactant with increasing concentrations.

-

Measurement: Measure the electrical conductivity of each solution using a conductivity meter at a constant temperature.

-

Data Analysis: Plot the conductivity against the surfactant concentration. The CMC is identified as the concentration at which there is a distinct change in the slope of the plot.

Determination of Micelle Size by Dynamic Light Scattering (DLS)

-

Sample Preparation: Prepare a surfactant solution at a concentration above its CMC. Filter the solution through a microporous filter (e.g., 0.22 µm) to remove dust particles.

-

Instrument Setup: Place the filtered sample in a clean cuvette and insert it into the DLS instrument. Set the desired temperature and allow the sample to equilibrate.

-

Measurement: The instrument directs a laser beam through the sample, and the fluctuations in the scattered light intensity due to the Brownian motion of the micelles are detected.

-

Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the micelles. The hydrodynamic radius of the micelles is then calculated using the Stokes-Einstein equation.

Applications in Drug Delivery

Modified amino acid surfactants have shown great promise in various drug delivery applications, primarily due to their ability to form micelles that can encapsulate hydrophobic drugs, enhancing their solubility and stability.

Micellar Drug Delivery Systems

The hydrophobic core of micelles serves as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides a stable interface with the aqueous environment. This encapsulation can protect the drug from degradation and control its release.

Cellular Uptake and Signaling Pathways

The interaction of drug-loaded micelles with cells is a critical step in drug delivery. Cationic amino acid surfactants, for instance, can interact with negatively charged cell membranes, facilitating cellular uptake. One of the primary mechanisms for the internalization of nanoparticle-based drug delivery systems is clathrin-mediated endocytosis.[16][17][18][19]

This pathway involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles containing the drug-loaded micelles. Key proteins involved in this process include clathrin, adaptor proteins (like AP2), and dynamin.[16][17][18][19]

Mandatory Visualizations

Signaling Pathway: Clathrin-Mediated Endocytosis of a Drug-Loaded Micelle

Experimental Workflow: From Synthesis to Characterization

Logical Relationship: Structure-Property-Application

References

- 1. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]

- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 3. Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and α-hydroxy acids - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00189J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. research.chalmers.se [research.chalmers.se]

- 7. Synthesis And Properties Of Novel Gemini Surfactant With [jornadascyt2023.sanfrancisco.utn.edu.ar]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Gemini surfactants from natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tamucc-ir.tdl.org [tamucc-ir.tdl.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Counterion Specificity of Surfactants Based on Dicarboxylic Amino Scids [research.chalmers.se]

- 14. researchgate.net [researchgate.net]

- 15. Modeling of Equilibrium Adsorption and Surface Tension of Cationic Gemini Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Frontiers | Weak Molecular Interactions in Clathrin-Mediated Endocytosis [frontiersin.org]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biodegradability and Environmental Impact of Stearoyl Methyl Beta-Alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl methyl beta-alanine is an N-acyl amino acid, a class of compounds often utilized as surfactants in various industries. This technical guide provides a comprehensive overview of the current understanding of the biodegradability and environmental impact of this compound. Due to the limited availability of data on this specific molecule, this guide draws upon information from structurally similar N-acyl amino acid surfactants to provide a robust assessment. The available evidence strongly suggests that this compound is readily biodegradable, with the primary degradation pathway initiated by the enzymatic hydrolysis of the amide bond, followed by the subsequent metabolism of its constituent parts: stearic acid and N-methyl-β-alanine. Toxicological data on analogous compounds indicate a low potential for adverse environmental effects. This guide presents available quantitative data, details relevant experimental protocols, and visualizes the proposed biodegradation pathway to support environmental risk assessments and guide further research.

Introduction

N-acyl amino acids are a versatile class of amphiphilic molecules that combine the hydrophobic nature of a fatty acid with the hydrophilic properties of an amino acid. This structure imparts surface-active properties, making them suitable for a wide range of applications, including as emulsifiers, detergents, and foaming agents in cosmetics, personal care products, and pharmaceuticals. This compound, which consists of an 18-carbon stearic acid chain linked to the nitrogen of N-methyl-β-alanine, falls into this category. As with any chemical intended for widespread use, a thorough evaluation of its environmental fate and potential ecological impact is crucial. This guide synthesizes the available scientific information to provide a technical overview of the biodegradability and environmental profile of this compound.

Biodegradability

N-acyl amino acids are generally recognized for their favorable environmental profile, particularly their ready biodegradability.[1] The presence of an amide bond makes these molecules susceptible to enzymatic cleavage by microorganisms.[2]

Quantitative Biodegradability Data

For context, the biodegradability of related N-acyl amino acid surfactants is summarized in the table below.

| Compound/Class | Test Method | Biodegradation (%) | Duration (days) | Classification | Reference |

| N-Stearoyl Amino Acids (general) | Not specified | Highly biodegradable | Not specified | Readily biodegradable | [3] |

| Amino acid derived ionic liquids | ISO 14593 | >60% | 28 | Readily biodegradable | [4] |

| N-acyl glycine | Not specified | Good biodegradability | Not specified | Readily biodegradable | [1] |

Table 1: Biodegradability of N-Acyl Amino Acid Surfactants

The pass level for "ready biodegradability" in the OECD 301B test is achieving 60% biodegradation within a 28-day period, often with a 10-day window.[5][6] The data on related compounds strongly suggest that this compound would also meet this criterion.

Environmental Impact and Ecotoxicity

The environmental impact of a substance is determined by its persistence, bioaccumulation potential, and toxicity. As established, N-acyl amino acids are not expected to be persistent. Their structure, consisting of a fatty acid and an amino acid derivative, suggests that they are unlikely to bioaccumulate.

Aquatic Toxicity

Acute and chronic toxicity to aquatic organisms are key parameters in assessing the environmental risk of a substance. While specific data for this compound is unavailable, data for other N-acyl amino acid surfactants indicate low to moderate toxicity.

| Organism | Test Type | Endpoint | Value (mg/L) | Surfactant Class | Reference |

| Daphnia magna | Acute | 48h EC50 | 16.40 - 36.13 | Nonionic (Tristyrylphenol ethoxylates) | [7] |

| Daphnia magna | Acute | 48h EC50 | 0.041 | Cationic (Benzalkonium chloride) | [8] |

| Rainbow Trout (Oncorhynchus mykiss) | Acute | 24h LC50 | Higher than cellular tests | General surfactants | [9] |

Table 2: Aquatic Toxicity of Surfactants

It is important to note that the toxicity of surfactants can vary significantly based on their ionic character (anionic, cationic, nonionic, amphoteric) and the length of their hydrophobic alkyl chain.[7][9] Cationic surfactants generally exhibit higher toxicity to aquatic organisms compared to other classes.[8][10] As this compound is an anionic surfactant under most environmental pH conditions, it is expected to have a lower aquatic toxicity profile.

Mammalian Toxicity

For drug development professionals, understanding the potential for mammalian toxicity is critical. Acute oral toxicity studies on various surfactants provide an indication of their relative safety.

| Surfactant Class | Test Animal | Endpoint | Value (mg/kg) | Classification | Reference |

| Sodium alkylbenzene sulphonate | Mouse | LD50 | > 2000 (p.o) | Non-toxic | [11] |

| Benzyl dimethyl dodecyl ammonium chloride | Mouse | LD50 | < 100 (i.m.) | Toxic | [11] |

| N-dodecyl pyridinium bromide | Mouse | LD50 | < 100 (i.m.) | Toxic | [11] |

Table 3: Acute Mammalian Toxicity of Surfactants

N-acyl amino acid surfactants are generally considered to have low toxicity and be non-irritating.[1]

Experimental Protocols

To ensure the reproducibility and standardization of biodegradability and ecotoxicity testing, internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed.

Ready Biodegradability - OECD 301B (CO2 Evolution Test)

This method evaluates the ultimate aerobic biodegradability of an organic compound in an aqueous medium.

-

Principle: A defined concentration of the test substance is incubated in a mineral medium with a microbial inoculum (typically from activated sludge). The degradation of the test substance is monitored by measuring the amount of carbon dioxide produced over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount.[12][13]

-

Inoculum: Activated sludge from a sewage treatment plant treating predominantly domestic sewage is commonly used.[12]

-

Test Conditions:

-

Analysis: The evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration, or by using a total organic carbon (TOC) analyzer.

-

Pass Criteria: The substance is considered readily biodegradable if it reaches 60% of its theoretical maximum CO2 production within a 10-day window during the 28-day test period.[5][6]

Acute Toxicity to Daphnia magna

This test assesses the acute immobilization of the freshwater invertebrate Daphnia magna.

-

Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration at which 50% of the daphnids are immobilized (EC50) is determined.[14]

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Conditions:

-

Temperature: 18-22 °C

-

Duration: 48 hours

-

Light: 16-hour light, 8-hour dark cycle

-

-

Endpoint: Immobilization (daphnids that are unable to swim within 15 seconds after gentle agitation of the test vessel).

-

Analysis: The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC50 is calculated using statistical methods.

Proposed Biodegradation Pathway

The biodegradation of this compound is expected to proceed in a stepwise manner, initiated by the cleavage of the amide bond, followed by the degradation of the resulting fatty acid and amino acid derivative through established metabolic pathways.

-

Hydrolysis of the Amide Bond: The initial and rate-limiting step is likely the enzymatic hydrolysis of the amide linkage by an amidase or a similar hydrolase enzyme.[2][15] This reaction releases stearic acid and N-methyl-β-alanine.

-

Degradation of Stearic Acid: Stearic acid, a common saturated fatty acid, is degraded through the well-established β-oxidation pathway.[16][17] This process sequentially shortens the fatty acid chain by two carbon atoms in each cycle, producing acetyl-CoA. The acetyl-CoA then enters the citric acid cycle for complete oxidation to CO2 and H2O.

-

Metabolism of N-methyl-β-alanine: The metabolic fate of N-methyl-β-alanine is less specifically documented. However, based on the metabolism of β-alanine, it is likely to undergo transamination or other enzymatic modifications.[18][19] The methyl group may be removed, and the resulting β-alanine can be converted to malonate semialdehyde, which then enters into fatty acid biosynthesis or is further metabolized.[18]

References

- 1. scielo.br [scielo.br]

- 2. Amidase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The acute toxicity of surfactants on fish cells, Daphnia magna and fish-a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aquatic toxicity of cationic surfactants to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mmsl.cz [mmsl.cz]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. eurolab.net [eurolab.net]

- 14. researchgate.net [researchgate.net]

- 15. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. β-Alanine - Wikipedia [en.wikipedia.org]

- 19. beta-Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Novel Beta-Alanine Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel beta-alanine esters. Beta-alanine, a naturally occurring beta-amino acid, and its derivatives are crucial building blocks in medicinal chemistry and drug development.[1][2] Their esters, in particular, are widely utilized as prodrugs to enhance the solubility, stability, and bioavailability of therapeutic agents.[1][3] This document details common synthetic methodologies, analytical characterization techniques, and presents key data in a structured format for ease of comparison.

Synthesis of Novel Beta-Alanine Esters

The synthesis of beta-alanine esters can be achieved through several established and novel methods. The choice of method often depends on the desired ester, the scale of the reaction, and the presence of other functional groups.

Fischer-Speier Esterification

A traditional and straightforward method for synthesizing beta-alanine esters is the Fischer-Speier esterification. This reaction involves treating beta-alanine with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[4]

Reaction Scheme: NH₂CH₂CH₂COOH + R-OH --(H⁺)--> NH₂CH₂CH₂COOR + H₂O

N-Alkylation followed by Esterification

For the synthesis of N-substituted beta-alanine esters, a common route involves the initial N-alkylation of beta-alanine, followed by esterification. This approach allows for the introduction of various alkyl or aryl groups on the nitrogen atom, leading to a diverse range of novel compounds.[5]

Synthesis via Dendrimeric Intermediates

A novel one-pot reaction for synthesizing N-alkyl-β-amino esters utilizes dendrimeric intermediates. This method involves the reaction of an appropriate amine with a dendrimeric core, followed by reaction with an acrylate, and subsequent methanolysis to yield the final ester product with good yields.[6]

Synthesis from β-Propiolactone

Industrially, beta-alanine can be produced by the reaction of ammonia with β-propiolactone.[7] Subsequent esterification of the resulting beta-alanine provides the corresponding ester.

Experimental Protocols

Detailed methodologies for the key synthetic and characterization experiments are provided below.

Protocol for Synthesis of Beta-Alanine Methyl Ester Hydrochloride (Fischer Esterification)[4]

-

Reaction Setup: Suspend beta-alanine (e.g., 300g) in methanol (e.g., 1900g) in a suitable reaction flask with stirring.

-

Acid Addition: At a controlled temperature (e.g., 19-21°C), slowly add concentrated sulfuric acid (e.g., 400g).

-

Reflux: After the acid addition is complete, heat the mixture to reflux and maintain for a specified period.

-

Concentration: After reflux, cool the solution and concentrate it under vacuum to remove excess methanol, yielding a concentrated solution of beta-alanine methyl ester sulfate.

-

pH Adjustment & Isolation: Dilute the concentrated solution with purified water. Adjust the pH to approximately 2.5 with ammonia. The resulting aqueous solution of beta-alanine methyl ester salt can be stored at low temperatures (e.g., 7°C). The final product can be isolated through appropriate workup procedures, such as crystallization.

Protocol for Synthesis of N-butyl-β-alanine[5]

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve β-alanine (1.0 g, 11.23 mmol) and potassium hydroxide (1.26 g, 22.47 mmol) in ethanol (15 mL).

-

Homogenization: Add water drop-wise until the reaction mixture becomes homogeneous.

-

Alkylation: Add butyl bromide (1.39 g, 10.11 mmol) drop-wise to the mixture and stir at room temperature.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, proceed with standard aqueous work-up and purification procedures to isolate the N-butyl-β-alanine product.

Characterization Protocol: NMR Spectroscopy[6]

-

Sample Preparation: Dissolve a small amount of the purified beta-alanine ester in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Typical signals for a simple beta-alanine ester like N-substituted methyl ester might include: a triplet around 2.5 ppm for the -CH₂CO₂- protons, a triplet around 2.9 ppm for the -CH₂NH- protons, and a singlet around 3.7 ppm for the methyl ester protons (-H₃CO-).

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Characteristic peaks would include signals for the carbonyl carbon (around 173 ppm), the ester methyl carbon (around 52 ppm), and the two methylene carbons of the beta-alanine backbone (around 35 and 45 ppm).

Data Presentation

Quantitative data for synthesized beta-alanine esters are summarized in the tables below for easy comparison.

Table 1: Synthesis of Beta-Alanine Esters - Reaction Yields

| Compound | Synthetic Method | Yield (%) | Reference |

| Beta-alanine methyl ester sulfate | Fischer Esterification | 90-95% | [4] |

| N-(1-phenylethyl)-β-alanine methyl ester | Dendrimeric Intermediate | 91% | [6] |

| N-(carboxymethyl)-β-alanine methyl ester | Dendrimeric Intermediate | 76% | [6] |

Table 2: Spectroscopic Data for a Representative N-alkyl-β-alanine Methyl Ester [6]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 3.72 | singlet | -OCH₃ |

| 2.89 | triplet | -CH₂CH₂NH- | |

| 2.51 | triplet | -CH₂CH₂CO₂- | |

| ¹³C NMR | 172.7 | - | C=O (ester) |

| 51.7 | - | -OCH₃ | |

| 44.6 | - | -CH₂NH- | |

| 34.7 | - | -CH₂CO₂- |

Table 3: Antimicrobial Activity of Novel Beta-Alanine Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL) [8]

| Compound ID | S. aureus | B. subtilis | P. aeruginosa | E. coli | C. albicans | A. niger |

| D14 | 25 | 50 | 12.5 | 50 | 6.25 | 12.5 |

| D21 | 50 | 25 | 50 | 100 | 6.25 | 6.25 |

| Ciprofloxacin | 6.25 | 6.25 | 6.25 | 6.25 | - | - |

| Fluconazole | - | - | - | - | 12.5 | 12.5 |

Visualizations

Diagrams illustrating key processes and pathways related to beta-alanine esters are provided below.

Caption: General workflow for the synthesis and characterization of beta-alanine esters.

Caption: Role of beta-alanine in delaying muscle fatigue via carnosine synthesis.

Applications in Research and Drug Development

Novel beta-alanine esters are valuable compounds with a wide range of applications.

-

Prodrugs: Beta-alanine esters are frequently employed as prodrugs to improve the oral bioavailability and cellular uptake of various drugs, including antiviral agents.[3] The ester linkage can be designed to be cleaved by endogenous esterases, releasing the active drug at the target site.

-

Peptide Synthesis: As amino acid derivatives, they serve as essential building blocks in the synthesis of peptides and peptidomimetics.[1][2] Their incorporation can enhance the stability and efficacy of peptide-based therapeutics.[1]

-

Theranostic Nanoagents: Functionalized beta-alanine monomers are precursors for novel biopolymers used in the creation of theranostic nanoparticles. These nanoparticles can be designed for targeted drug delivery and imaging applications.[5]

-

Antimicrobial Agents: Recent studies have explored the antimicrobial potential of novel beta-alanine derivatives. Certain ester and amide derivatives have shown significant activity against various bacterial and fungal strains.[8]

-

Performance Enhancement: In the context of sports science, beta-alanine esters serve as a delivery form of beta-alanine, which is the rate-limiting precursor for carnosine synthesis in muscle tissue.[7] Increased carnosine levels help buffer acid buildup during high-intensity exercise, thereby enhancing muscular endurance and performance.[9][10][11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Amino Acids in the Development of Prodrugs [mdpi.com]

- 4. CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents [patents.google.com]

- 5. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]

- 7. β-Alanine - Wikipedia [en.wikipedia.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. canada.ca [canada.ca]

- 10. Beta-Alanine — A Beginner's Guide [healthline.com]

- 11. Beta-alanine: Function, benefits, and sources [medicalnewstoday.com]

In-Depth Technical Guide to the Critical Micelle Concentration of N-Acyl Amino Acid Surfactants

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Introduction: N-Acyl Amino Acid Surfactants

N-acyl amino acid surfactants are a class of biocompatible and biodegradable amphiphiles that have garnered significant interest in pharmaceuticals, cosmetics, and biotechnology. These molecules consist of a hydrophobic fatty acid tail linked to a hydrophilic amino acid headgroup via an amide bond. This structure imparts excellent surface activity, mildness, and unique self-assembly properties. The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which these surfactant monomers spontaneously self-assemble into organized aggregates known as micelles. Understanding the CMC is critical for formulation development, as it dictates key performance attributes such as solubilization, detergency, and biological interaction.

Quantitative Data on Analogous Surfactants

While specific data for Stearoyl methyl beta-alanine is unavailable, the following table summarizes the CMC and surface tension values for a homologous series of N-acyl sarcosinate (N-methyl glycine) surfactants. This data provides a valuable reference, illustrating the general principle that increasing the length of the hydrophobic acyl chain leads to a decrease in the CMC.[1]

| Surfactant (Sodium Salt) | Acyl Chain | Molecular Formula | CMC (w/w %) | Minimum Surface Tension (dynes/cm) |

| Sodium Lauroyl Sarcosinate | C12 | C₁₅H₂₈NNaO₃ | 8.0 x 10⁻² | 24.3 |

| Sodium Myristoyl Sarcosinate | C14 | C₁₇H₃₂NNaO₃ | 7.9 x 10⁻³ | 27.2 |

| Sodium Cocoyl Sarcosinate | C8-C18 Mix | N/A | 8.7 x 10⁻³ | 22.7 |

| Sodium Oleoyl Sarcosinate | C18 (unsaturated) | C₂₁H₃₈NNaO₃ | 2.6 x 10⁻³ | 28.0 |

Data sourced from Wilhelmy Plate measurements at pH 7.[1]

Experimental Protocols for CMC Determination

The CMC of a surfactant can be determined by monitoring a distinct change in the physicochemical properties of its aqueous solution as a function of concentration. The concentration at which an abrupt inflection or discontinuity occurs in the measured property corresponds to the CMC.[2][3] The following are detailed methodologies for three common and robust techniques.

Surface Tensiometry

This is considered a primary and highly reliable method for CMC determination for all classes of surfactants.[4]

-

Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, progressively lowering the surface tension of the solution. Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in concentration.[5]

-

Apparatus: A tensiometer (using the Du Noüy ring or Wilhelmy plate method) equipped with an automated dispenser or burette for precise concentration adjustments.

-

Methodology:

-

Preparation: Prepare a concentrated stock solution of the surfactant in deionized water or a relevant buffer.

-

Concentration Series: Create a series of solutions with increasing surfactant concentration. This can be done by preparing discrete dilutions or by automated, stepwise addition of the stock solution to a vessel of pure solvent placed on the tensiometer.

-

Measurement: For each concentration, allow the solution to equilibrate. Measure the surface tension. For the Wilhelmy plate method, a platinum plate is brought into contact with the liquid surface, and the force required to maintain this contact is measured.

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C). The resulting graph will show two linear regions. The CMC is determined from the intersection point of the two extrapolated lines.[2]

-

Conductometry

This method is highly effective for ionic surfactants, such as the sodium salts of N-acyl amino acids.[4]

-

Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the newly added monomers form micelles. Micelles are much larger and diffuse more slowly than individual monomers, and they bind counter-ions, making them less efficient charge carriers. This results in a decrease in the slope of the conductivity versus concentration plot.[6]

-

Apparatus: A calibrated conductivity meter with a temperature-controlled cell.

-

Methodology:

-

Preparation: Prepare a series of surfactant solutions of known concentrations in deionized water.

-

Measurement: Place the conductivity probe into each solution, ensuring thermal equilibrium (typically at 25°C). Record the specific conductance for each concentration.

-

Data Analysis: Plot the specific conductivity (κ) as a function of surfactant concentration (C). The plot will exhibit two distinct linear portions with different slopes. The point of intersection of these two lines corresponds to the CMC.[6][7]

-

Fluorescence Probe Spectroscopy

This is a highly sensitive method that is particularly useful for measuring very low CMC values.[3]

-

Principle: This technique utilizes a hydrophobic fluorescent probe (e.g., pyrene) that has low solubility in water but partitions readily into the hydrophobic core of micelles.[8] The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar aqueous environment (below CMC), specific vibronic bands in its emission spectrum have a certain intensity ratio (I₁/I₃). When micelles form, pyrene moves into the nonpolar micellar core, causing a significant change (typically a decrease) in this intensity ratio.[3]

-

Apparatus: A fluorescence spectrophotometer.

-

Methodology:

-

Preparation: Prepare a series of surfactant solutions. To each solution, add a small aliquot of a stock solution of the fluorescent probe (e.g., pyrene in methanol or acetone) to achieve a final probe concentration that is very low (micromolar range) to avoid altering the micellization process.

-

Measurement: Allow the solutions to equilibrate. Measure the fluorescence emission spectrum of each sample (for pyrene, typically exciting at ~335 nm and scanning emission from ~350-450 nm). Record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

-

Data Analysis: Plot the intensity ratio (I₁/I₃) against the surfactant concentration or log C. The data will typically show a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve, often calculated by finding the intersection of the tangents from the pre- and post-micellar regions.[8]

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the Critical Micelle Concentration using the methods described above.

Caption: Generalized workflow for CMC determination.

Conclusion

The Critical Micelle Concentration is an indispensable parameter for characterizing N-acyl amino acid surfactants and harnessing their potential in advanced formulations. While direct experimental values for this compound remain to be published, a robust framework for its determination exists. By applying established techniques such as surface tensiometry, conductometry, and fluorescence spectroscopy, researchers can precisely quantify the CMC. The data from analogous N-acyl sarcosinates provide a reliable benchmark, suggesting that long-chain derivatives like the stearoyl compound would exhibit a low CMC, indicative of high surface activity and efficiency. This guide provides the necessary theoretical and methodological foundation for professionals engaged in the research and development of these versatile surfactants.

References

- 1. glenncorp.com [glenncorp.com]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. justagriculture.in [justagriculture.in]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. Method of Determination of CMC | PPT [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

A Methodological Guide to the Thermal Stability Analysis of N-Acyl Amino Acids: A Case Study Approach for Stearoyl Methyl Beta-Alanine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, publicly available experimental data on the thermal stability of Stearoyl methyl beta-alanine is limited. This guide, therefore, provides a comprehensive methodological framework for its analysis, drawing upon established techniques and data from structurally related compounds such as β-alanine and other N-acyl amino acids. This document serves as a technical blueprint for researchers aiming to characterize the thermal properties of this and similar molecules.

Introduction

This compound, a lipoamino acid, possesses a structure that suggests its potential utility in pharmaceutical and cosmetic formulations, primarily owing to its amphiphilic nature. The thermal stability of such a compound is a critical parameter, influencing its storage, processing, and application. Thermal decomposition can lead to loss of efficacy, generation of impurities, and potential toxicity. This guide outlines the key experimental protocols and data analysis workflows for a thorough thermal stability assessment.

Key Analytical Techniques for Thermal Stability

The primary techniques for evaluating the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which the material decomposes and the fractional mass loss associated with each decomposition step.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocols

The following sections detail generalized experimental protocols for TGA and DSC, which can be adapted for the analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset temperature of decomposition and the pattern of mass loss upon heating.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C). The heating rate can be varied to study the kinetics of decomposition.[1]

-

-

Data Acquisition: Record the sample mass as a function of temperature. The data is typically plotted as percent mass loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify melting point, phase transitions, and the enthalpy of decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature beyond its expected melting and decomposition points.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks.

Data Presentation and Interpretation

Quantitative data from thermal analysis should be summarized in tables for clarity and comparative purposes.

Example TGA Data Table

Based on studies of related amino acids, one might expect a multi-stage decomposition for this compound. For instance, β-alanine itself shows a distinct two-stage weight loss.[1]

| Sample | Onset Temp. (Tonset) (°C) | Temp. of Max. Decomposition Rate (Tpeak) (°C) | Mass Loss (%) | Residue at 600°C (%) |

| Stearoyl Methyl Beta-Alanine (Hypothetical) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| β-Alanine (for comparison) | ~196 | Not specified | ~91.8 (total) | ~8.2 |

Table 1: Hypothetical TGA data summary for this compound, with comparative data for β-alanine.[1]

Example DSC Data Table

DSC analysis would reveal the melting point and the energetics of decomposition.

| Sample | Melting Point (Tm) (°C) | Enthalpy of Fusion (ΔHfus) (J/g) | Decomposition Peak (Td) (°C) | Enthalpy of Decomposition (ΔHd) (J/g) |

| Stearoyl Methyl Beta-Alanine (Hypothetical) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Table 2: Hypothetical DSC data summary for this compound.

Visualizing Workflows and Degradation Pathways

Experimental Workflow

The logical flow from sample handling to final data interpretation is crucial for a systematic thermal stability analysis.

Hypothetical Thermal Degradation Pathway

The structure of this compound suggests several potential points of thermal degradation. The amide linkage is often a point of initial cleavage, followed by reactions of the resulting amine and carboxylic acid fragments, such as decarboxylation.

Conclusion

While specific thermal stability data for this compound is not yet prevalent in scientific literature, this guide provides the necessary framework for its comprehensive evaluation. By employing standard techniques like TGA and DSC and following a systematic workflow, researchers can effectively characterize the thermal properties of this and other novel N-acyl amino acids. The insights gained are essential for ensuring product quality, stability, and safety in both pharmaceutical and research settings.

References

Methodological & Application

Application Notes: Stearoyl Methyl Beta-Alanine as a Primary Emulsifier in Oil-in-Water Emulsions

For Researchers, Scientists, and Drug Development Professionals

Introduction